2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Overview
Description
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a cyclized compound . It has a molecular formula of C10H8N2O2 .
Synthesis Analysis
This compound can be synthesized through a multi-step reaction . One common method involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative .Molecular Structure Analysis
The molecular weight of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is 188.18 . The exact mass is 188.058577502 and the monoisotopic mass is also 188.058577502 .Physical And Chemical Properties Analysis
The melting point of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is 160-163°C (lit.) . It has a density of 1.47 . The topological polar surface area is 41.9 .Scientific Research Applications
Synthesis and Chemical Properties
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one has been synthesized through reactions involving anthranilamide and isocyanates. The method provides a facile approach to obtaining this compound, showcasing its potential for further chemical manipulation and study within organic chemistry (Chern et al., 1988). Additionally, innovative synthetic methods have been developed to construct complex polyheterocycles, including variants of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, through a one-pot process indicating its versatility as a chemical building block (Divišová et al., 2000).
Pharmacological Applications
Quinazoline derivatives, including structures similar to 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, have been explored for their potential as pharmacological agents. Specifically, they have been investigated as dual inhibitors of EGFR and Src protein tyrosine kinases, which are critical targets in cancer therapy. The derivatives exhibit significant inhibition activity, underscoring the therapeutic potential of compounds within this chemical family (Lin et al., 2012). Another study focused on the synthesis and benzodiazepine binding activity of related triazoloquinazolin-5(6H)-ones, indicating the relevance of such compounds in designing new benzodiazepine receptor modulators (Francis et al., 1991).
Anticancer Activity
The structure-activity relationships of triazoloquinazoline adenosine antagonists, which share a quinazoline core with 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, have been explored for their potential in anticancer therapy. These studies aim to understand how variations in the quinazoline scaffold affect biological activity, providing insights into designing new anticancer agents (Francis et al., 1988).
properties
IUPAC Name |
2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBJBXQJGORQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=O)N21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352455 | |
Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671471 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
CAS RN |
52727-44-3 | |
Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.